molecular formula C11H10BrN B1380707 8-Bromo-4,6-dimethylquinoline CAS No. 1368100-94-0

8-Bromo-4,6-dimethylquinoline

Cat. No.: B1380707
CAS No.: 1368100-94-0
M. Wt: 236.11 g/mol
InChI Key: BVURSFMMBZZXKV-UHFFFAOYSA-N
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Description

8-Bromo-4,6-dimethylquinoline is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. The molecular formula of this compound is C11H10BrN, and it has a molecular weight of 236.11 g/mol. Quinoline derivatives are widely used in medicinal chemistry due to their diverse pharmacological properties .

Mechanism of Action

Target of Action

The primary targets of 8-Bromo-4,6-dimethylquinoline are currently unknown. This compound belongs to the class of quinoline derivatives, which are widely used in medicinal chemistry for their various pharmacological properties . .

Mode of Action

Quinoline derivatives, in general, exhibit a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities . The exact interaction of this compound with its potential targets and the resulting changes are yet to be elucidated.

Biochemical Pathways

Quinoline derivatives are known to interact with multiple biochemical pathways due to their broad spectrum of bio-responses

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to inhibit cytochrome P450 enzymes CYP1A2 and CYP2C19, which are involved in drug metabolism . These properties could impact the bioavailability of the compound.

Result of Action

As a quinoline derivative, it may share some of the bio-responses observed in other quinoline compounds, such as anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Suzuki–Miyaura cross-coupling reaction, which is used in the synthesis of similar compounds, is influenced by the reaction conditions, including the choice of organoboron reagents . .

Biochemical Analysis

Cellular Effects

The effects of 8-Bromo-4,6-dimethylquinoline on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells, thereby inhibiting tumor growth . Additionally, it affects the expression of genes involved in inflammation, making it a potential candidate for anti-inflammatory therapies.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding alters the conformation of the target molecules, affecting their activity and function. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are essential for understanding the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, leading to changes in its efficacy and potency. In vitro and in vivo studies have shown that prolonged exposure to this compound can result in sustained inhibition of cellular processes, highlighting its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and organ damage . Understanding the dosage effects is crucial for determining the therapeutic window and ensuring the safe use of this compound in clinical settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can inhibit or activate specific enzymes, leading to changes in the concentration of metabolites and affecting overall cellular metabolism . These interactions are vital for understanding the compound’s role in metabolic regulation and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is essential for optimizing the delivery and efficacy of this compound in therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for understanding the compound’s mechanism of action and optimizing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4,6-dimethylquinoline can be achieved through various methods. One common approach involves the bromination of 4,6-dimethylquinoline using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as mentioned above. The choice of solvent, temperature, and reaction time can be optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-4,6-dimethylquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in these reactions.

Major Products Formed:

  • Substitution reactions can yield various substituted quinoline derivatives.
  • Coupling reactions can produce biaryl compounds with potential applications in medicinal chemistry .

Scientific Research Applications

8-Bromo-4,6-dimethylquinoline has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: It is used in the study of biological pathways and interactions involving quinoline derivatives.

    Medicine: Quinoline derivatives, including this compound, have shown potential in the development of anticancer, antimalarial, and antimicrobial agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    4,6-Dimethylquinoline: Lacks the bromine atom, which may affect its reactivity and biological activity.

    8-Bromoquinoline: Similar structure but without the methyl groups at positions 4 and 6, which can influence its chemical properties and applications.

Properties

IUPAC Name

8-bromo-4,6-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN/c1-7-5-9-8(2)3-4-13-11(9)10(12)6-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVURSFMMBZZXKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=C(C2=NC=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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